molecular formula C13H20N2O4S B12116643 (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine

(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine

Katalognummer: B12116643
Molekulargewicht: 300.38 g/mol
InChI-Schlüssel: UCPRTWNSCKPPGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine is a synthetic compound featuring a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core linked to an ethylamine moiety via a sulfonyl bridge. This structure combines the aromatic and heterocyclic properties of the isoquinoline system with the polar sulfonamide group, which may enhance solubility and facilitate interactions with biological targets.

Eigenschaften

Molekularformel

C13H20N2O4S

Molekulargewicht

300.38 g/mol

IUPAC-Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethanamine

InChI

InChI=1S/C13H20N2O4S/c1-18-12-7-10-3-5-15(20(16,17)6-4-14)9-11(10)8-13(12)19-2/h7-8H,3-6,9,14H2,1-2H3

InChI-Schlüssel

UCPRTWNSCKPPGU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCN)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Sulfonation of the Isoquinoline Derivative

The 6,7-dimethoxy-3,4-dihydroisoquinoline is reacted with a sulfonyl chloride derivative under controlled conditions. For example, chlorosulfonic acid or sulfur trioxide in dichloromethane at 0–5°C generates the sulfonated intermediate.

Alkylation with Ethylamine

The sulfonated intermediate is alkylated with ethylamine or its protected derivatives. Patent EP2305634A1 describes catalytic hydrogenation using Raney Ni or Pd/C under 5–40 atm hydrogen pressure to reduce protecting groups (e.g., N,N-dibenzyl) and yield the primary amine. Typical conditions include:

  • Solvent : Ethanol or ethers.

  • Catalyst Loading : 1–20% w/w of reactant.

  • Yield : >98.5% purity after salt formation (e.g., hydrochloride).

Industrial-Scale Optimization and Challenges

Purity and Yield Trade-offs

MethodYield (%)Purity (%)Key Advantage
One-Pot Cyclization75>99.0Simplified purification
Catalytic Hydrogenation8598.5Scalable for bulk production
Catalyst-Free70–9095–98Environmentally benign conditions

Structural Characterization and Quality Control

Post-synthesis, the compound is characterized via:

  • NMR Spectroscopy : Confirms sulfonyl and ethylamine group integration.

  • Melting Point Analysis : Hydrochloride salt exhibits a melting range of 165.3–167°C.

  • HPLC : Ensures single impurities ≤0.15% .

Analyse Chemischer Reaktionen

Types of Reactions

(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that compounds similar to (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine exhibit significant neuroprotective effects. The isoquinoline structure is known for its interaction with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cancer Treatment

The compound has shown promise in anticancer research. Studies have demonstrated that it interacts with various biological macromolecules involved in cell signaling pathways that regulate cell proliferation and apoptosis. Its structural similarities to known anticancer agents suggest it may inhibit tumor growth effectively.

Enzyme Inhibition

Recent investigations have focused on the enzyme inhibitory potential of sulfonamide derivatives, including this compound. It has been tested against enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Type 2 diabetes and Alzheimer's disease .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of a related isoquinoline compound against oxidative stress-induced neuronal cell death. Results indicated a significant reduction in cell death rates when treated with the compound, suggesting potential therapeutic benefits in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of various derivatives of isoquinoline compounds against human cancer cell lines (e.g., HCT-116 and MCF-7). The results showed that certain derivatives exhibited IC50 values in the range of 1.9–7.52 μg/mL, indicating strong antiproliferative effects .

Wirkmechanismus

The mechanism of action of (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the isoquinoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural framework aligns with several derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline, as outlined in . Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID / Name Substituents / Modifications Key Features & Implications References
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Carboxylate ester at position 2 Likely improved lipophilicity for membrane penetration; potential prodrug candidate.
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Methylsulfonyl group at position 2 Enhanced polarity for aqueous solubility; sulfonyl groups may engage in hydrogen bonding with targets.
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Phenylcarboxamide at position 2 Increased steric bulk and aromatic interactions; potential for selective receptor binding.
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) Acetyl group at position 2 Electron-withdrawing acetyl group may reduce basicity, altering pharmacokinetics.
(Target Compound) Sulfonylethylamine at position 2 Unique combination of sulfonyl polarity and ethylamine flexibility; possible neurotransmitter analog (e.g., serotonin/dopamine derivatives). N/A

Substituent-Driven Functional Differences

  • Sulfonyl vs. However, carboxamides (e.g., 6f) may exhibit stronger hydrogen-bonding capacity with enzymes or receptors .
  • Ethylamine vs. Methyl/Phenyl Groups (6e, 6g): The ethylamine tail in the target compound introduces a primary amine, which could mimic endogenous neurotransmitters (e.g., dopamine or serotonin) or serve as a protonable site for pH-dependent activity. In contrast, methyl or phenyl substituents (6e, 6g) prioritize hydrophobic interactions .

Implications from Data Mining ()

highlights the importance of substructure analysis in predicting biological activity. The 6,7-dimethoxyisoquinoline core is a conserved motif across analogs, suggesting its role in π-π stacking or binding to aromatic pockets in proteins. The sulfonylethylamine group in the target compound represents a distinct substructure that may correlate with unique toxicological or pharmacological profiles compared to methylsulfonyl (6e) or acetyl (6g) derivatives. Such patterns align with data mining approaches that prioritize complex substructures over simple functional groups .

Biologische Aktivität

The compound (2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine is a novel sulfonamide derivative of a dihydroisoquinoline. This class of compounds has garnered attention due to their potential therapeutic applications in various biological systems, particularly in the modulation of neurotransmission and as potential anti-inflammatory agents. This article consolidates current research findings regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H18N2O4S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure features a sulfonyl group attached to an ethylamine chain, with a dihydroisoquinoline moiety that is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the nervous system. Research indicates that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline can modulate P2X receptors, which are involved in neurotransmission and pain pathways . This modulation may lead to analgesic effects and potential applications in treating neuropathic pain.

2. Pharmacological Effects

Studies have shown that compounds related to this structure exhibit significant pharmacological properties such as:

  • Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory effects. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines .
  • Neuroprotective Effects : The dihydroisoquinoline scaffold has been associated with neuroprotective properties, which may be beneficial in neurodegenerative diseases .

3. Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Manolov & Ivanov (2016)Reported synthesis of related isoquinoline derivatives with notable yields and characterized their structural properties using NMR and mass spectrometry .
Pasqualetto et al. (2018)Investigated small molecule modulators targeting P2X receptors; found structural analogs with varying antagonist activities .
Osyanin et al. (2014)Examined reactions involving 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives and their biological implications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.